molecular formula C19H26N2O4 B5661679 1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one

1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one

Cat. No. B5661679
M. Wt: 346.4 g/mol
InChI Key: ZWOZJKZYAPDHEP-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex bridged-ring nitrogen structures. Research in this area explores various synthetic pathways and chemical properties to develop novel compounds with potential applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions, including methylation, cyclization, and condensation reactions. For instance, Lennon and Proctor (1979) described the synthesis of tetrahydro-1,4-ethano-1-benzazepin-5(1H)-one, showcasing the complexity of creating bridged nitrogen compounds through methylation and cyclization in polyphosphoric acid (Lennon & Proctor, 1979).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using methods like X-ray crystallography, indicating precise configurations at double bonds and the spatial arrangement of molecules. Ihnatenko et al. (2021) provided an example with the preparation and structural determination of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (Ihnatenko, Jones, & Kunick, 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include N-alkylation, dehydrative cyclization, and rearrangements leading to complex heterocyclic structures. For example, reactions of azines leading to the formation of benzoxazepines highlight the versatility and reactivity of these systems (Schweizer, Cao, Rheingold, & Bruch, 1993).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure play crucial roles in the characterization and application of these compounds. Macías et al. (2011) detailed the crystallographic analysis of dimethyl-cis-vinyl-tetrahydro-benzo[b]azepin-4-ol derivatives, providing insights into their solid-state properties (Macías, Henao, Acosta, & Palma, 2011).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents and conditions, is essential for understanding these compounds' utility in synthesis and potential applications. Studies like those by Yang et al. (2017) on the synthesis and fungicidal activity of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues illustrate the application-driven research in this field (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).

properties

IUPAC Name

1-[2-(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-16-8-5-7-15-13-20(11-6-12-25-19(15)16)18(23)14-21-10-4-2-3-9-17(21)22/h5,7-8H,2-4,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOZJKZYAPDHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCN(C2)C(=O)CN3CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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